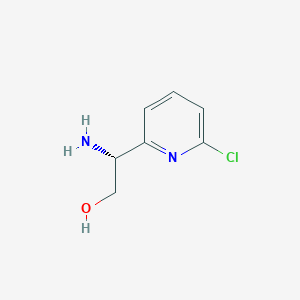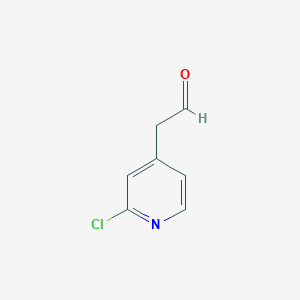![molecular formula C8H11KO4 B13550802 Potassium4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13550802.png)
Potassium4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate is a chemical compound that features a bicyclic structure. This compound is notable for its unique molecular architecture, which includes a bicyclo[2.2.1]heptane core. This core structure is found in various bioactive natural products and drug candidates, making it a compound of interest in both organic chemistry and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium 4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate can be achieved through an organocatalytic formal [4 + 2] cycloaddition reaction. This method allows for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild conditions . The reaction typically involves the use of a chiral tertiary amine as the catalyst, which facilitates the formation of the desired product through hydrogen bond catalysis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of organocatalysis and enantioselective synthesis are likely to be employed. These methods are scalable and can be adapted for large-scale production, ensuring the efficient synthesis of the compound with high enantiomeric purity .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions to modify the bicyclic core.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as carboxylates, alcohols, and ethers. These derivatives can be further utilized in various chemical and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Potassium 4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of potassium 4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows for high-affinity binding to enzymes and receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity . The exact pathways and molecular targets depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Camphor: A natural product with a similar bicyclic structure.
Sordarins: Bioactive compounds containing the bicyclo[2.2.1]heptane core.
Bornanesultam: A chiral auxiliary used in asymmetric synthesis.
Uniqueness
Potassium 4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate is unique due to its specific functional groups and the versatility of its bicyclic scaffold.
Eigenschaften
Molekularformel |
C8H11KO4 |
|---|---|
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
potassium;4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C8H12O4.K/c9-5-7-1-3-8(12-7,4-2-7)6(10)11;/h9H,1-5H2,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
BYLQPQXWEREHNX-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC2(CCC1(O2)CO)C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


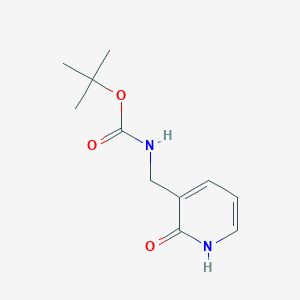
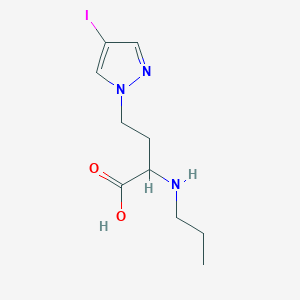
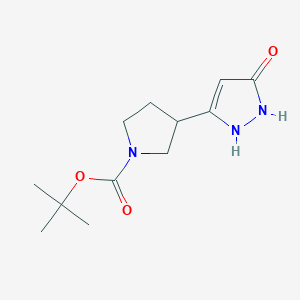
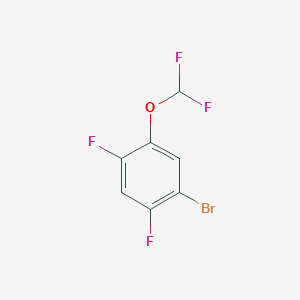
![6-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B13550758.png)

![Decahydrocyclopenta[d]azepine](/img/structure/B13550772.png)
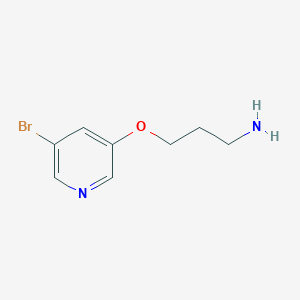
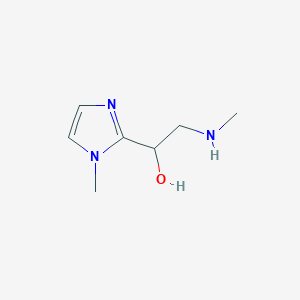
![1-Azaspiro[4.4]nonane-3-sulfonamidehydrochloride](/img/structure/B13550786.png)
![2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13550794.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid](/img/structure/B13550804.png)
